3-p-Tolyl-pyrrolidin-3-ol hydrochloride
Overview
Description
3-p-Tolyl-pyrrolidin-3-ol hydrochloride is a chemical compound with the molecular formula C11H16ClNO and a molecular weight of 213.70 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology. The compound is characterized by a pyrrolidine ring substituted with a p-tolyl group and a hydroxyl group, forming a hydrochloride salt.
Preparation Methods
The synthesis of 3-p-Tolyl-pyrrolidin-3-ol hydrochloride typically involves the reaction of p-tolylamine with a suitable pyrrolidine derivative under controlled conditions. One common method includes the use of a reducing agent to facilitate the formation of the pyrrolidine ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.
Chemical Reactions Analysis
3-p-Tolyl-pyrrolidin-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form different pyrrolidine derivatives.
Substitution: The p-tolyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-p-Tolyl-pyrrolidin-3-ol hydrochloride is widely used in scientific research due to its versatile chemical properties In chemistry, it serves as a building block for the synthesis of more complex molecules In biology, it is used to study the interactions of pyrrolidine derivatives with biological targetsAdditionally, the compound is used in industrial research to develop new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-p-Tolyl-pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and p-tolyl group contribute to its binding affinity and selectivity. The compound may modulate the activity of its targets through various pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
3-p-Tolyl-pyrrolidin-3-ol hydrochloride can be compared with other pyrrolidine derivatives, such as:
3-Hydroxypyrrolidine: Lacks the p-tolyl group, resulting in different chemical properties and biological activities.
4-Aminopyrrolidine-3-ol: Contains an amino group instead of a p-tolyl group, leading to different reactivity and applications.
Pyrrolidine-2,5-dione: A different substitution pattern on the pyrrolidine ring, affecting its chemical behavior and uses. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(4-methylphenyl)pyrrolidin-3-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-9-2-4-10(5-3-9)11(13)6-7-12-8-11;/h2-5,12-13H,6-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVXGJQRCKARJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCNC2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80986752 | |
Record name | 3-(4-Methylphenyl)pyrrolidin-3-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80986752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67465-16-1 | |
Record name | 3-Pyrrolidinol, 3-(p-tolyl)-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067465161 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(4-Methylphenyl)pyrrolidin-3-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80986752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-methylphenyl)pyrrolidin-3-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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